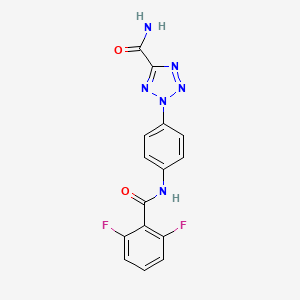

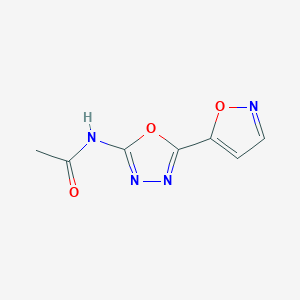

叔丁基 4-氨基-4-(三氟甲基)哌嗪-1-甲酸酯

描述

The compound "Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate" is a chemical intermediate that appears to be related to various piperidine derivatives, which are of significant interest in pharmaceutical research. Piperidine derivatives are known for their utility in the synthesis of biologically active compounds, including nociceptin antagonists, benziimidazole compounds, and anticancer drugs, as well as their potential applications in the treatment of depression, cerebral ischemia, and as analgesics .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, starting from commercially available materials or other intermediates. For example, the asymmetric synthesis of a piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be efficient for large-scale operations . Another derivative was synthesized through amination using cost-effective reagents . A different piperidine derivative was prepared from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% . These examples demonstrate the versatility of synthetic approaches to piperidine derivatives, which may be applicable to the synthesis of "Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate".

Molecular Structure Analysis

The molecular structures of piperidine derivatives are often confirmed using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction studies . Single-crystal X-ray diffraction provides detailed information about the crystal system, space group, and unit cell parameters, which are crucial for understanding the three-dimensional arrangement of molecules . Density functional theory (DFT) calculations are also employed to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . They can also be used to form Schiff base compounds through condensation with aromatic aldehydes . These reactions are essential for the modification of the piperidine core and the introduction of functional groups that are important for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal packing and overall stability of the compounds . The molecular electrostatic potential and frontier molecular orbitals, analyzed through DFT, provide insights into the reactivity and interaction potential of these molecules .

科学研究应用

合成途径和工业应用

Tert-丁基4-氨基-4-(三氟甲基)哌啶-1-羧酸酯在合成复杂有机化合物中起中间体作用,包括药物。例如,其在Vandetanib合成中的应用,作为治疗剂,展示了其在促进具有良好产量和商业可行性的工业规模生产中的作用(W. Mi, 2015)。这表明了该化学物质在开发高效可扩展的合成途径方面的重要性,突显了其对制药制造过程的贡献。

不对称合成的进展

该化合物在手性化学领域具有相关性,特别是在N-杂环化合物的合成中。它与tert-丁磺酰胺等化合物密切相关,后者已广泛用于不对称合成,产生结构多样的哌啶和其他N-杂环化合物。这些化合物是许多天然产物和治疗剂中的重要结构基元,展示了该化学物质在促进具有潜在药物应用的生物活性分子生产中的作用(R. Philip et al., 2020)。

环境和生物活性化合物研究

在环境科学中,类似的tert-丁基化合物已被研究其在各种基质中的存在、命运和毒性,为广泛使用的工业化学品的环境影响和健康影响提供了见解。这些研究提示了可持续化学实践的必要性,以及开发毒性较低的化合物(Runzeng Liu & S. Mabury, 2020)。此外,对天然新酸及其合成类似物的探索,其中包括tert-丁基基团,展示了发现具有抗氧化、抗癌和抗微生物特性的生物活性化合物的潜力,进一步突显了该化学基元在生物活性分子合成中的广泛适用性(V. Dembitsky, 2006)。

安全和危害

作用机制

Target of Action

The primary targets of Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

This suggests that it may interact with its targets through similar mechanisms .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to determine the compound’s specific effects at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14/h4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPUFDUCDMKIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |

CAS RN |

1211582-61-4 | |

| Record name | tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)